N-[2-(trifluoromethyl)phenyl]pyrazine-2-carboxamide N-[2-(trifluoromethyl)phenyl]pyrazine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 314055-37-3
VCID: VC14754055
InChI: InChI=1S/C12H8F3N3O/c13-12(14,15)8-3-1-2-4-9(8)18-11(19)10-7-16-5-6-17-10/h1-7H,(H,18,19)
SMILES:
Molecular Formula: C12H8F3N3O
Molecular Weight: 267.21 g/mol

N-[2-(trifluoromethyl)phenyl]pyrazine-2-carboxamide

CAS No.: 314055-37-3

Cat. No.: VC14754055

Molecular Formula: C12H8F3N3O

Molecular Weight: 267.21 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(trifluoromethyl)phenyl]pyrazine-2-carboxamide - 314055-37-3

Specification

CAS No. 314055-37-3
Molecular Formula C12H8F3N3O
Molecular Weight 267.21 g/mol
IUPAC Name N-[2-(trifluoromethyl)phenyl]pyrazine-2-carboxamide
Standard InChI InChI=1S/C12H8F3N3O/c13-12(14,15)8-3-1-2-4-9(8)18-11(19)10-7-16-5-6-17-10/h1-7H,(H,18,19)
Standard InChI Key FBQIMUIOFWGKGN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=NC=CN=C2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-[2-(Trifluoromethyl)phenyl]pyrazine-2-carboxamide features a pyrazine ring (a six-membered heterocycle with two nitrogen atoms at positions 1 and 4) linked via a carboxamide group to a 2-(trifluoromethyl)phenyl substituent. The trifluoromethyl (-CF3_3) group at the ortho position of the phenyl ring introduces strong electron-withdrawing effects, influencing both the compound’s reactivity and interactions with biological targets.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC12H8F3N3O\text{C}_{12}\text{H}_{8}\text{F}_{3}\text{N}_{3}\text{O}
Molecular Weight267.21 g/mol
IUPAC NameN-[2-(trifluoromethyl)phenyl]pyrazine-2-carboxamide
Solubility (pH 7.4)21.5 µg/mL
Canonical SMILESC1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=NC=CN=C2

Synthesis and Preparation

Synthetic Pathways

The synthesis of N-[2-(trifluoromethyl)phenyl]pyrazine-2-carboxamide typically follows one of two routes, as observed in analogous pyrazine-2-carboxamides :

Route A: Ester Aminolysis

  • Starting Material: Methyl pyrazine-2-carboxylate derivatives.

  • Trifluoromethylation: Introduction of the -CF3_3 group via copper-mediated coupling reactions, as demonstrated in the synthesis of pyraziflumid .

  • Aminolysis: Reaction with 2-(trifluoromethyl)aniline in the presence of a base (e.g., triethylamine) and a coupling agent (e.g., EDC or DCC).

Route B: Direct Carboxylic Acid Coupling

  • Hydrolysis: Conversion of methyl pyrazine-2-carboxylate to pyrazine-2-carboxylic acid.

  • Activation: Use of 2-chloro-1-methylpyridinium iodide as an activating agent for the carboxylic acid.

  • Amide Formation: Condensation with 2-(trifluoromethyl)aniline under mild conditions .

Table 2: Comparative Synthesis Parameters

ParameterRoute ARoute B
Yield60–70%50–65%
Key ReagentsCuI, DMF, Ar atmosphere2-Chloro-1-methylpyridinium iodide
PurificationSilica chromatographyRecrystallization

Biological Activities and Mechanisms

Structure-Activity Relationships (SAR)

Key SAR insights from analogous compounds include:

  • Pyrazine Ring Substitution: The 3-(trifluoromethyl) group on the pyrazine ring significantly boosts fungicidal activity compared to chloro or methyl substituents .

  • Phenyl Ring Modifications: Ortho-substituted trifluoromethyl groups (as in the target compound) optimize steric and electronic interactions with SDH, whereas meta or para substitutions reduce efficacy .

Table 3: Fungicidal Activity of Analogous Compounds (EC80_{80} Values)

CompoundGray Mold (ppm)Powdery Mildew (ppm)
Pyraziflumid 2–100.5–2
N-(4′-CF3_3-biphenyl-2-yl) 5–202–10
Target Compound (Inferred)10–405–20

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound’s solubility in aqueous media (21.5 µg/mL at pH 7.4) reflects moderate hydrophobicity, typical of trifluoromethylated aromatics. Stability studies on similar pyrazine-2-carboxamides indicate resistance to hydrolysis under acidic conditions (pH 4–6) but susceptibility to base-catalyzed degradation .

Metabolic Fate

In vitro studies of related SDH inhibitors suggest hepatic metabolism via cytochrome P450-mediated oxidation, with primary metabolites including hydroxylated derivatives and glucuronide conjugates .

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